

The Cellular Impact of Sal003: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Sal003	
Cat. No.:	B3423416	Get Quote

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Abstract

Sal003 is a potent and cell-permeable small molecule that acts as an inhibitor of the eukaryotic translation initiation factor 2α (eIF2 α) phosphatases. By preventing the dephosphorylation of eIF2 α , **Sal003** effectively increases the levels of phosphorylated eIF2 α (p-eIF2 α), a critical regulator of protein synthesis and stress response pathways. This guide provides a comprehensive technical overview of the cellular pathways affected by **Sal003**, with a focus on its role in the Integrated Stress Response (ISR) and its potential therapeutic applications. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of $eIF2\alpha$ Dephosphorylation

Sal003's primary mechanism of action is the inhibition of cellular phosphatase complexes that target p-eIF2 α . This inhibition leads to a sustained increase in the phosphorylation of eIF2 α at the serine 51 residue. Phosphorylation of eIF2 α is a key event in the Integrated Stress Response (ISR), a central signaling network that allows cells to adapt to various stress conditions.

The ISR is initiated by four main kinases, each responding to different types of cellular stress:



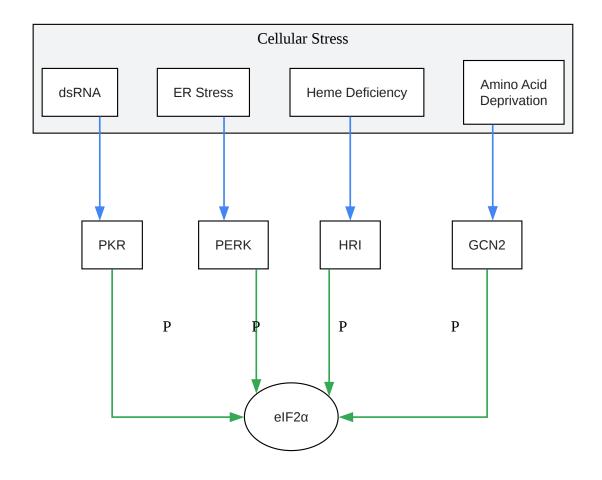


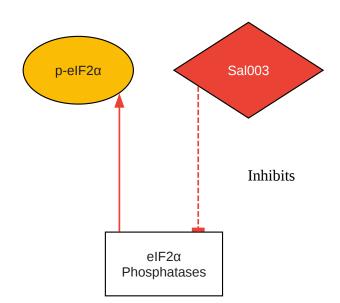


- PKR (Protein Kinase R): Activated by double-stranded RNA (dsRNA), often associated with viral infection.
- PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by unfolded or misfolded proteins in the endoplasmic reticulum (ER stress).[1]
- HRI (Heme-Regulated Inhibitor): Activated by heme deficiency, oxidative stress, and mitochondrial dysfunction.
- GCN2 (General Control Nonderepressible 2): Activated by amino acid deprivation.

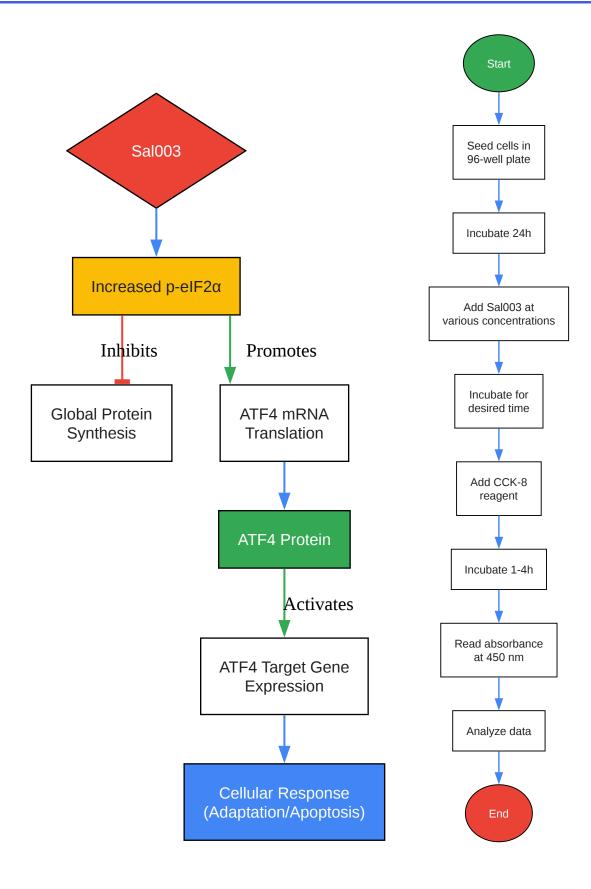
All four kinases converge on the phosphorylation of eIF2α, which in turn attenuates global protein synthesis to conserve resources and initiates the preferential translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[2] [3] **Sal003**, by inhibiting the phosphatases that counteract these kinases, amplifies and prolongs the downstream effects of eIF2α phosphorylation.



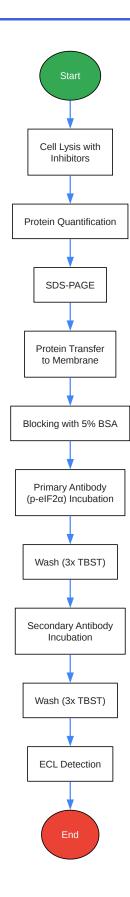












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